

## **CAY10499: A Technical Guide for Researchers**

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest				
Compound Name:	CAY10499			
Cat. No.:	B10767128	Get Quote		

An in-depth examination of the chemical properties, biological activity, and experimental applications of the non-selective lipase inhibitor, **CAY10499**.

This technical guide provides a comprehensive overview of **CAY10499**, a potent, non-selective lipase inhibitor utilized in various research contexts. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on the compound's chemical structure, physicochemical properties, mechanism of action, and relevant experimental protocols.

# **Core Chemical and Physical Properties**

**CAY10499**, with the formal name [4-(5-methoxy-2-oxo-1,3,4-oxadiazol-3(2H)-yl)-2-methylphenyl]-carbamic acid, phenylmethyl ester, is a synthetic organic compound belonging to the carbamate class.[1][2] Its fundamental properties are summarized in the table below.



Property	Value	Reference
CAS Number	359714-55-9	[3]
Molecular Formula	C18H17N3O5	[3]
Molecular Weight	355.3 g/mol	[3]
IUPAC Name	Phenylmethyl N-[4-(5-methoxy-2-oxo-1,3,4-oxadiazol-3-yl)-2-methylphenyl]carbamate	N/A
SMILES	COc1nn(c2ccc(NC(=O)OCc3c cccc3)c(C)c2)c(=O)o1	[3]
InChI	InChI=1S/C18H17N3O5/c1- 12-10-14(21-18(23)26-17(20- 21)24-2)8-9-15(12)19- 16(22)25-11-13-6-4-3-5-7- 13/h3-10H,11H2,1-2H3, (H,19,22)	[3]
Appearance	Crystalline solid	[4]
Purity	≥98%	[4]
UV/Vis. λmax	206, 256 nm	[4]

Solubility: **CAY10499** is soluble in organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) at approximately 20 mg/mL, and in ethanol at about 2 mg/mL.[4] It is sparingly soluble in aqueous buffers.[4] For aqueous solutions, it is recommended to first dissolve the compound in DMSO and then dilute with the aqueous buffer.[4] A 1:2 solution of DMSO:PBS (pH 7.2) can achieve a solubility of approximately 0.3 mg/mL.[4] Aqueous solutions are not recommended for storage for more than one day.[4]

# **Biological Activity and Mechanism of Action**

**CAY10499** is characterized as a potent, non-selective inhibitor of several lipases.[1] Its primary targets include monoacylglycerol lipase (MAGL), hormone-sensitive lipase (HSL), and fatty acid



amide hydrolase (FAAH).[5][6] The inhibitory activity of **CAY10499** is concentration-dependent, with reported IC<sub>50</sub> values varying based on the specific enzyme and experimental conditions.

## Inhibitory Profile of CAY10499:

Target Enzyme	IC <sub>50</sub> (nM)	Species	Reference
Monoacylglycerol Lipase (MAGL)	144	Human (recombinant)	[3]
Hormone-Sensitive Lipase (HSL)	90	Human (recombinant)	[3]
Fatty Acid Amide Hydrolase (FAAH)	14	Human (recombinant)	[3]
Fatty Acid Amide Hydrolase (FAAH)	76	Human (recombinant)	[7]
Monoglyceride Lipase (MGL)	500 (0.5 μΜ)	N/A	[5]

At a concentration of 5  $\mu$ M, **CAY10499** also demonstrates significant inhibition of other lipases, including:

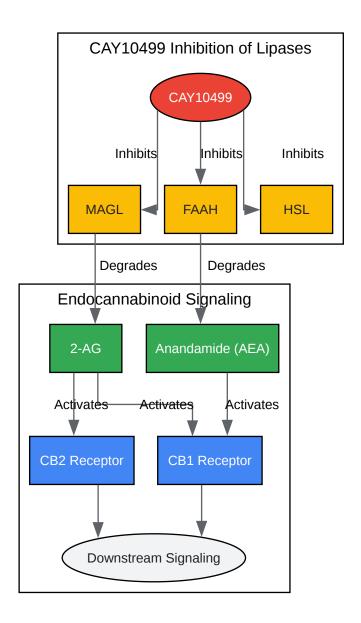
- Adipose triglyceride lipase (ATGL) by 95%[3]
- Diacylglycerol lipase alpha (DAGLα) by 60%[3]
- Abhydrolase domain-containing protein 6 (ABHD6) by 90%[3]
- Carboxylesterase 1 (CES1) by 95%[3]

The broad-spectrum inhibitory activity of **CAY10499** on these key enzymes involved in lipid metabolism makes it a valuable tool for studying the roles of these lipases in various physiological and pathological processes. The compound's mechanism of action is reported to be irreversible by some sources, though this may depend on the specific enzyme and experimental conditions.[8]



## Signaling Pathway Modulation:

The inhibition of MAGL by **CAY10499** leads to an increase in the levels of the endocannabinoid 2-arachidonoylglycerol (2-AG), which in turn can modulate cannabinoid receptor signaling.[2] Similarly, the inhibition of FAAH leads to elevated levels of anandamide (AEA), another key endocannabinoid. The modulation of these signaling pathways has implications for a wide range of physiological processes, including neurotransmission, inflammation, and energy metabolism.



Click to download full resolution via product page

CAY10499's impact on endocannabinoid signaling pathways.



# **Experimental Protocols**

Detailed methodologies for key experiments involving **CAY10499** are crucial for reproducibility. The following outlines a general protocol for an in vitro lipase inhibition assay, based on commonly cited methodologies.

In Vitro Lipase Inhibition Assay (General Protocol):

This protocol describes a method to determine the IC<sub>50</sub> of **CAY10499** against a specific lipase (e.g., MAGL, HSL, or FAAH).

#### Materials:

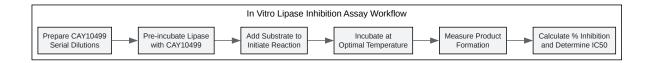
- Recombinant human lipase (MAGL, HSL, or FAAH)
- CAY10499 stock solution (in DMSO)
- Appropriate substrate for the specific lipase (e.g., 4-nitrophenyl acetate for MGL, radiolabeled oleic acid for HSL, or arachidonoyl-1'-hydroxy-2'-nitroanilide for FAAH)
- Assay buffer (e.g., Tris-HCl buffer, pH 7.4)
- 96-well microplate
- Microplate reader (spectrophotometer or scintillation counter, depending on the substrate)

#### Procedure:

- Prepare CAY10499 dilutions: Serially dilute the CAY10499 stock solution in assay buffer to achieve a range of desired concentrations. Include a vehicle control (DMSO without inhibitor).
- Enzyme pre-incubation: In the wells of a 96-well plate, add the recombinant lipase enzyme to the assay buffer. Then, add the various concentrations of **CAY10499** or the vehicle control. Incubate for a specific period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor-enzyme interaction.
- Initiate reaction: Add the substrate to each well to start the enzymatic reaction.



- Incubate: Incubate the plate for a defined time at the optimal temperature for the enzyme.
- Measure product formation: Stop the reaction (if necessary) and measure the amount of product formed. For colorimetric assays (e.g., using 4-nitrophenyl acetate), measure the absorbance at the appropriate wavelength. For radiometric assays, measure the radioactivity.
- Data analysis: Calculate the percentage of inhibition for each **CAY10499** concentration relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC<sub>50</sub> value.



Click to download full resolution via product page

Workflow for a typical in vitro lipase inhibition assay.

# **Applications in Research**

**CAY10499**'s ability to broadly inhibit lipases has made it a useful tool in several research areas:

- Cancer Research: CAY10499 has been shown to inhibit the growth of various cancer cell lines, including MCF-7 (breast), MDA-MB-231 (breast), COV318 (ovarian), and OVCAR-3 (ovarian), with IC<sub>50</sub> values of 4.2, 46, 106.7, and 79.8 μM, respectively.[3] This suggests a potential role for lipases in cancer cell proliferation and survival.
- Metabolic Research: In vivo studies in rats have demonstrated that CAY10499 can reduce
  increases in cytosolic lipase activity induced by high-fructose (FRUC) and AIN-93M diets.[3]
  This highlights its utility in studying the role of lipases in diet-induced metabolic disorders.
- Neuroscience: By inhibiting MAGL and FAAH, CAY10499 can modulate the endocannabinoid system, making it a valuable probe for investigating the roles of 2-AG and



anandamide in neurological processes.[2]

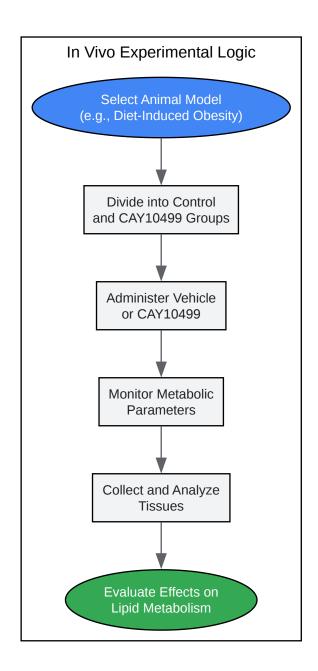
In Vivo Experimental Example:

A representative in vivo experiment could involve the administration of **CAY10499** to a rodent model of a metabolic disease to assess its effects on lipid metabolism.

## Experimental Design:

- Animal Model: Utilize a relevant animal model, such as rats or mice fed a high-fat or high-fructose diet to induce a metabolic phenotype.
- Treatment Groups: Divide the animals into at least two groups: a control group receiving a vehicle and a treatment group receiving **CAY10499** at a specific dose and frequency.
- Administration: Administer CAY10499 via an appropriate route (e.g., oral gavage or intraperitoneal injection).
- Monitoring: Monitor key metabolic parameters throughout the study, such as body weight, food intake, blood glucose levels, and plasma lipid profiles.
- Tissue Analysis: At the end of the study, collect tissues of interest (e.g., liver, adipose tissue) to measure lipase activity and analyze gene and protein expression related to lipid metabolism.





Click to download full resolution via product page

## **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References



- 1. CAY10499 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. CAY10499, a novel monoglyceride lipase inhibitor evidenced by an expeditious MGL assay PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. glpbio.com [glpbio.com]
- 6. probechem.com [probechem.com]
- 7. apexbt.com [apexbt.com]
- 8. cenmed.com [cenmed.com]
- To cite this document: BenchChem. [CAY10499: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10767128#cay10499-chemical-structure-and-properties]

## **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com





